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  • Product: Pyrido[3,2-g]quinoline
  • CAS: 260-67-3

Core Science & Biosynthesis

Foundational

Photophysical Properties and UV-Vis Absorption Dynamics of Pyrido[3,2-g]quinoline: A Technical Whitepaper

Executive Summary Pyrido[3,2-g]quinoline (C₁₂H₈N₂) is a highly conjugated, linear tricyclic heterocycle that serves as a critical scaffold in both advanced optoelectronic materials and medicinal chemistry[1]. Its extende...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[3,2-g]quinoline (C₁₂H₈N₂) is a highly conjugated, linear tricyclic heterocycle that serves as a critical scaffold in both advanced optoelectronic materials and medicinal chemistry[1]. Its extended π-electron system imparts unique photophysical properties, making it highly responsive to environmental stimuli such as solvent polarity and steric confinement. This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics, excited-state relaxation pathways, and the specific role of Twisted Intramolecular Charge Transfer (TICT) in pyrido[3,2-g]quinoline derivatives. By dissecting the causality behind these photodynamic behaviors, this guide equips researchers with the theoretical grounding and experimental protocols necessary to harness this scaffold for fluorescent probes, triplet sensitizers, and organic optoelectronics.

Electronic Structure and Baseline UV-Vis Absorption

The parent pyrido[3,2-g]quinoline molecule features a rigid, planar aza-acene core[1]. The linear fusion of the pyridine and quinoline rings results in a highly delocalized π-system, which significantly lowers the HOMO-LUMO energy gap compared to simpler bicyclic quinolines.

Causality of Absorption Profiles: The primary π-π* transitions of the pyrido[3,2-g]quinoline core typically fall within the near-UV to visible spectrum. When the core is functionalized with electron-donating and electron-withdrawing groups (creating a "push-pull" architecture), the intramolecular charge transfer (ICT) character of the ground state is enhanced. This modification broadens the UV-Vis absorption bands and induces a pronounced bathochromic (red) shift, allowing the molecule to be selectively excited by visible light—a crucial requirement for biological imaging and photovoltaic applications[2].

Excited-State Dynamics: The TICT and Triplet Pathways

The photodynamic relaxation of pyrido[3,2-g]quinoline derivatives is highly dependent on their microenvironment. A landmark study on the derivative LA17b perfectly illustrates this structural-photophysical relationship[2].

Solvatochromism and the Emissive TICT State

In non-polar solvents (e.g., hexane), excitation populates a Locally Excited (LE) singlet state (S₁-LE), which decays via normal fluorescence. However, as solvent polarity increases (e.g., in ethanol), the steady-state fluorescence spectra exhibit a massive red-shift[2].

The Mechanistic Causality: Highly polar solvents stabilize charge separation. Upon excitation, the molecule undergoes a rapid conformational twist (~0.3 ps) around the bond connecting the donor and acceptor moieties, forming a Twisted Intramolecular Charge Transfer (TICT) state[3]. In most conventional fluorophores, the TICT state is a "dark" state that quenches fluorescence via non-radiative decay. Uniquely, the TICT state of LA17b in ethanol remains highly emissive, boasting a long fluorescence lifetime of 1.1 ns[2].

Intersystem Crossing (ISC) and Rigid Environments

The TICT state in these derivatives acts as an energetic gateway. Time-Dependent Density Functional Theory (TD-DFT) calculations confirm that the TICT state enhances the rate of Intersystem Crossing (ISC), efficiently populating the Triplet (T₁) state[2]. This makes pyrido[3,2-g]quinolines excellent candidates for organic triplet sensitization. Conversely, in solid-state films, the rigid environment physically restricts the intramolecular twisting motion. Consequently, the TICT state vanishes, and the photodynamic properties revert to those observed in non-polar solvents[2].

Relaxation S0 Ground State (S0) S1_LE Locally Excited State (S1-LE) (~0.3 ps) S0->S1_LE UV-Vis Excitation S1_LE->S0 Normal Fluorescence (Rigid Media/Films) S1_TICT TICT State (S1-TICT) (1.1 ns lifetime) S1_LE->S1_TICT Polar Solvent & Steric Twisting S1_TICT->S0 Red-Shifted Fluorescence T1 Triplet State (T1) (Long-lived) S1_TICT->T1 Intersystem Crossing (ISC) T1->S0 Non-Radiative Decay

Caption: Photodynamic relaxation pathways of Pyrido[3,2-g]quinoline derivatives via TICT and Triplet states.

Advanced Applications in Bioimaging and Pharmacology

Beyond optoelectronics, the pyrido[3,2-g]quinoline scaffold is a potent pharmacophore.

  • GPR35 Fluorescent Probes: The derivative 4,6-dihydroxy-10-methylpyrido-[3,2-g]-quinoline-2,8-dicarboxylic acid (DQDA) is a known high-affinity agonist for the G protein-coupled receptor 35 (GPR35). By conjugating DQDA to a BODIPY fluorophore, researchers successfully developed highly specific fluorescent probes. In n-octanol, these probes display an absorption maximum at 502 nm and an emission maximum at 512 nm, making them ideal for Bioluminescence Resonance Energy Transfer (BRET) assays[4].

  • Nucleic Acid Interactions: Monosubstituted pyrido[3,2-g]quinolines have been shown to interact directly with DNA and plasmid DNA. Because their core absorption maxima lie in the visible region (distinct from the 260 nm absorption of nucleic acids), these interactions can be precisely quantified using UV spectral shift analysis. Intercalation between DNA base pairs typically induces hypochromism and a bathochromic shift in the ligand's UV-Vis spectrum[5].

Quantitative Photophysical Data

The following table summarizes the environment-dependent photophysical parameters of key pyrido[3,2-g]quinoline derivatives, highlighting the massive impact of solvent polarity on emission characteristics.

Compound / EnvironmentAbsorption λ_maxEmission λ_maxStokes ShiftLifetime (τ)Dominant Excited State
LA17b (Hexane) ~ 440 nm~ 520 nmModerate< 1.0 nsS₁-LE
LA17b (Ethanol) ~ 440 nmHighly Red-ShiftedLarge1.1 nsS₁-TICT
LA17b (Solid Film) BroadenedBlue-shifted vs EtOHModerate-S₁-LE
DQDA-BODIPY (n-octanol) 502 nm512 nm10 nm-S₁-LE (BODIPY dominated)

(Data synthesized from[4] and[2])

Experimental Methodologies: Capturing Ultrafast Dynamics

Standard Time-Correlated Single Photon Counting (TCSPC) is insufficient for capturing the initial formation of the TICT state, which occurs on the sub-picosecond timescale. Therefore, Femtosecond Transient Absorption Spectroscopy (fs-TAS) is the mandatory protocol for mapping these ultrafast transitions[3].

Protocol: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Objective: To map the S₁-LE → S₁-TICT → T₁ relaxation cascade of pyrido[3,2-g]quinoline derivatives.

  • Sample Preparation & Baseline Validation:

    • Prepare 10 μM solutions of the derivative in a non-polar solvent (hexane) and a highly polar solvent (ethanol).

    • Validation Checkpoint: Record steady-state UV-Vis and fluorescence spectra. The ethanol sample must show a pronounced red-shifted emission compared to the hexane sample to confirm the presence of the solvatochromic TICT pathway[2].

  • Pump-Probe Setup:

    • Utilize a mode-locked amplified Ti:sapphire laser system generating ~35 fs pulses at 800 nm.

    • Split the output: Use an Optical Parametric Amplifier (OPA) to tune the Pump Pulse to the specific λ_max of the sample (e.g., 440 nm) to selectively populate the S₁-LE state.

    • Focus the remaining fundamental beam into a sapphire crystal to generate a broadband white-light continuum Probe Pulse .

  • Delay Stage & Data Acquisition:

    • Route the probe pulse through a motorized optical delay stage to create a variable time delay (Δt) ranging from -1 ps to 3 ns relative to the pump pulse.

    • Overlap the pump and probe beams spatially within the 2 mm quartz cuvette containing the sample.

  • Spectral Deconvolution (Global Target Analysis):

    • Measure the change in absorbance (ΔA). S₁-LE decay will manifest as the decay of Stimulated Emission (SE), while the rise of a new Excited State Absorption (ESA) band (e.g., ~440 nm) indicates the formation of the ICT/TICT state[3].

    • Extract the kinetic lifetimes. Expect the S₁-LE → TICT transition to resolve at ~0.3 ps, and the subsequent TICT decay/ISC to resolve at ~1.1 ns[2].

Workflow Prep Sample Prep (Solvent Gradient) Excite Femtosecond Pump (λ_ex) Prep->Excite To Cuvette Probe White-Light Probe (Δt Delay) Excite->Probe Induce S1-LE Detect Spectrometer (ΔA Measurement) Probe->Detect Variable Delay Analyze Target Analysis (Lifetimes) Detect->Analyze Extract Kinetics

Caption: Femtosecond Transient Absorption Spectroscopy (fs-TAS) workflow for excited-state dynamics.

References

  • PubChem - Pyrido[3,2-g]quinoline | C12H8N2 | CID 2750235 Source: National Institutes of Health (NIH) URL:[Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Attempts to reduce drug resistance of bacteria and cancer cells Source: European Journal of Medicinal Chemistry (via University of Szeged) URL:[Link]

  • Switching Pathways of Triplet State Formation by Twisted Intramolecular Charge Transfer Source: The Journal of Physical Chemistry B URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of Pyrido[3,2-g]quinoline: A Comprehensive Technical Guide

Introduction Pyrido[3,2-g]quinoline (CAS: 260-67-3) is a rigid, tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the development of antitumoral agents and multidrug resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrido[3,2-g]quinoline (CAS: 260-67-3) is a rigid, tricyclic heteroaromatic scaffold of significant interest in medicinal chemistry, particularly in the development of antitumoral agents and multidrug resistance (MDR) reversal compounds . Understanding the thermodynamic stability and melting point characteristics of this core and its functionalized derivatives is paramount for downstream pharmaceutical formulation. A drug candidate's thermal profile directly dictates its solid-state stability, excipient compatibility, and shelf-life .

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of the pyrido[3,2-g]quinoline system, alongside field-proven, self-validating protocols for thermal characterization.

Structural Thermodynamics and Physicochemical Profile

The pyrido[3,2-g]quinoline core ( C12​H8​N2​ ) possesses a highly conjugated, planar tricyclic structure. This extensive π-electron delocalization imparts substantial intrinsic thermodynamic stability to the molecule. The rigidity of the planar system facilitates strong intermolecular π-π stacking in the solid state, which typically translates to elevated melting points and high enthalpies of fusion ( ΔHfus​ ).

Causality in Thermal Behavior: The unsubstituted core exhibits a topological polar surface area (TPSA) of 25.8 Ų and contains two hydrogen bond acceptors . When functionalized—such as in the MDR reversal agent 4,6-bis[2′(diethylamino)ethoxy]-2,8,10-trimethylpyrido[3,2-g]quinoline (BG 637)—the introduction of flexible aliphatic chains and basic amine groups alters the crystal lattice energy. For instance, BG 637 demonstrates a precise melting onset ( Tonset​ ) at 189.4°C, followed by oxidative degradation beginning at 224.0°C . The high Tonset​ indicates a stable crystalline lattice, while the gap between melting and degradation provides a safe thermal window for hot-melt extrusion or heat-intensive formulation processes.

Table 1: Computed and Experimental Physicochemical Properties
PropertyPyrido[3,2-g]quinoline (Core)BG 637 (Substituted Derivative)
Molecular Weight 180.20 g/mol 466.62 g/mol
Formula C12​H8​N2​ C27​H38​N4​O2​
Topological Polar Surface Area (TPSA) 25.8 Ų~ 70.0 Ų
Melting Point ( Tonset​ ) > 150°C (varies by polymorph)189.4°C
Oxidative Degradation ( Tdeg​ ) > 200°C224.0°C
Hydrogen Bond Acceptors 26

Data synthesized from computed properties and thermal analysis literature , .

Experimental Methodologies for Thermodynamic Profiling

To accurately determine the melting point and thermodynamic stability of pyrido[3,2-g]quinoline derivatives, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed in tandem.

Causality & Self-Validation: DSC measures the heat flow associated with phase transitions (melting, crystallization, polymorphic shifts), but it cannot distinguish between melting and concurrent thermal decomposition. TGA measures mass loss. By running TGA concurrently, we validate that the endothermic peak observed in DSC is a true melting event ( Tm​ ) and not an artifact of degradation. This self-validating system ensures absolute confidence in the assigned melting point and enthalpy values .

G A Pyrido[3,2-g]quinoline Sample Preparation B Differential Scanning Calorimetry (DSC) A->B C Thermogravimetric Analysis (TGA) A->C D Excipient Compatibility (Binary Mixtures) A->D E Melting Point (Tm) & Enthalpy (ΔH) B->E F Degradation Temp (Td) & Oxidative Stability C->F G Formulation Viability Assessment D->G E->G F->G

Workflow for thermodynamic profiling and excipient compatibility.

Step-by-Step Experimental Protocols

Protocol A: High-Precision DSC for Melting Point and Enthalpy Determination

Objective: To determine the extrapolated onset temperature ( Tonset​ ), peak temperature ( Tpeak​ ), and enthalpy of fusion ( ΔHfus​ ) of pyrido[3,2-g]quinoline compounds.

  • Instrument Calibration: Calibrate the DSC apparatus using high-purity Indium ( Tm​ = 156.6°C) and Zinc ( Tm​ = 419.5°C) standards.

    • Causality: Ensures photometric and temperature accuracy across the expected melting range of the tricyclic scaffold.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the synthesized pyrido[3,2-g]quinoline powder using a microbalance. Place the sample into a standard aluminum pan and crimp it with a pinhole lid.

    • Causality: The pinhole allows volatile impurities (e.g., residual crystallization solvents or trapped moisture) to escape, preventing internal pressure buildup that could artificially shift the melting endotherm.

  • Purge Gas Configuration: Set the purge gas to high-purity Nitrogen at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation before the melting point is reached, ensuring the endotherm represents pure fusion.

  • Thermal Method:

    • Equilibrate at 25°C for 5 minutes.

    • Ramp temperature at a rate of 10°C/min up to 250°C.

    • Causality: A 10°C/min rate provides optimal resolution and sensitivity for standard melting point determination. Slower rates (e.g., 2°C/min) may be deployed subsequently to resolve closely overlapping polymorphic transitions.

  • Data Analysis: Integrate the melting endotherm to calculate ΔHfus​ (J/g). Record the extrapolated onset temperature ( Tonset​ ) as the true melting point, rather than the peak temperature, as Tonset​ is independent of sample mass.

Protocol B: Excipient Compatibility Screening via Binary Mixtures

Objective: To assess the thermodynamic stability of the drug substance when formulated with standard excipients (e.g., microcrystalline cellulose, magnesium stearate).

  • Mixture Preparation: Prepare 1:1 (w/w) physical mixtures of the pyrido[3,2-g]quinoline derivative and the target excipient. Triturate gently in an agate mortar for 2 minutes to ensure intimate physical contact.

  • Baseline Establishment: Run DSC and TGA on the pure excipient to establish its baseline thermal events (e.g., the characteristic dehydration endotherm of lactose monohydrate).

  • Binary Mixture Analysis: Subject the 1:1 mixture to the DSC protocol described above.

  • Interaction Assessment: Compare the Tonset​ and ΔHfus​ of the active drug in the binary mixture against the pure drug.

    • Causality: A shift in Tonset​ by more than ±2°C, or a significant broadening/disappearance of the melting peak, indicates a solid-state interaction or eutectic formation, flagging the excipient as potentially incompatible for solid oral dosage forms .

Conclusion

The pyrido[3,2-g]quinoline scaffold offers robust thermodynamic stability, driven by its rigid, planar aromatic system. By employing rigorous, self-validating thermal analysis workflows—specifically combining DSC and TGA—researchers can accurately map the melting behavior and oxidative degradation thresholds of these compounds. This fundamental thermodynamic data is the cornerstone of successful preformulation, ensuring that promising antitumoral candidates can be translated into stable, viable pharmaceutical products .

References

  • Title: Pyrido[3,2-g]quinoline | C12H8N2 | CID 2750235 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: DSC and physico-chemical properties of a substituted pyridoquinoline and its interaction study with excipients Source: Journal of Thermal Analysis and Calorimetry, 93(2), 353–360 (2008) URL: [Link]

  • Title: Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives Source: Bioorganic & Medicinal Chemistry, 14(22), 7370-7376 (2006) URL: [Link]

Foundational

High-Resolution Mass Spectrometry Fragmentation Pathways of Pyrido[3,2-g]quinoline and Its Derivatives: A Technical Guide

Executive Summary Pyrido[3,2-g]quinoline (C₁₂H₈N₂, exact mass 180.0687 Da) is a planar, tricyclic heteroaromatic compound belonging to the diazaanthracene family[1]. Its core scaffold is highly valued in drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrido[3,2-g]quinoline (C₁₂H₈N₂, exact mass 180.0687 Da) is a planar, tricyclic heteroaromatic compound belonging to the diazaanthracene family[1]. Its core scaffold is highly valued in drug discovery, serving as the structural foundation for anticancer agents, multidrug resistance modulators (e.g., BG 637), and antimicrobial metabolites like diazaquinomycin A[2][3]. Accurate structural characterization of these compounds and their metabolites in biological matrices relies heavily on tandem mass spectrometry (MS/MS). This whitepaper provides an in-depth mechanistic analysis of the collision-induced dissociation (CID) fragmentation patterns of pyrido[3,2-g]quinoline, alongside a self-validating experimental workflow for its analytical quantification.

Mechanistic Principles of N-PAH Fragmentation

In positive electrospray ionization (ESI+), pyrido[3,2-g]quinoline readily forms a protonated molecular ion, [M+H]+ , at m/z 181.076 due to the high proton affinity of its pyridyl nitrogens[1][4]. The fragmentation of such nitrogenous polycyclic aromatic hydrocarbons (N-PAHs) is primarily driven by charge-site-initiated cleavage and the thermodynamic stability of the resulting product ions[4][5].

The HCN Expulsion Pathway

The hallmark of unsubstituted and alkyl-substituted pyrido-quinolines is the sequential loss of hydrogen cyanide (HCN, 27.01 Da). Upon collisional activation, the energy deposited into the [M+H]+ precursor induces a ring-opening event. The driving force of this fragmentation is the strong tendency of the ion to expel a highly stable neutral HCN molecule, yielding a thermodynamically favorable, ring-contracted aza-fluorenyl-like cation at m/z 154.065[4][5]. A subsequent loss of a second HCN molecule yields a naphthyl-like cation at m/z 127.054.

Carbon Monoxide (CO) Loss in Oxygenated Derivatives

Many biologically active pyrido[3,2-g]quinolines, such as diazaquinomycin A and nybomycin metabolites, possess dione or tetrone moieties (e.g., pyrido[3,2-g]quinoline-2,5,8,10-tetrone)[2][6]. For these oxygenated derivatives, the primary fragmentation pathway shifts toward the sequential loss of carbon monoxide (CO, 27.99 Da), a characteristic feature of quinones and anthraquinones[7]. This is often accompanied by the loss of methyl radicals ( ⋅CH3​ , 15.02 Da) if methoxy or N-methyl groups are present[6][7].

Fragmentation M [M+H]+ m/z 181.076 Pyrido[3,2-g]quinoline F1 [M+H - HCN]+ m/z 154.065 Aza-fluorenyl cation M->F1 -HCN (27 Da) Ring Contraction F2 [M+H - 2HCN]+ m/z 127.054 Naphthyl-like cation F1->F2 -HCN (27 Da) F3 [M+H - HCN - C2H2]+ m/z 128.050 F1->F3 -C2H2 (26 Da)

Mechanistic CID fragmentation pathway of protonated pyrido[3,2-g]quinoline.

Quantitative Data: Characteristic Fragments

To facilitate rapid spectral annotation, the theoretical exact masses of the primary fragments for the parent pyrido[3,2-g]quinoline are summarized below.

Table 1: High-Resolution MS/MS Fragment Ions of Pyrido[3,2-g]quinoline ( [M+H]+ = 181.0760)

Fragment Ionm/z (Theoretical)Mass Error (ppm)Neutral LossMechanism / Structural Assignment
[M+H]+ 181.0760< 2.0NoneProtonated parent molecule
[M+H−HCN]+ 154.0654< 2.027.0106 (HCN)Ring contraction to aza-fluorenyl cation
[M+H−2HCN]+ 127.0548< 2.054.0212 (2 x HCN)Bicyclic naphthyl-like cation
[M+H−HCN−C2​H2​]+ 128.0500< 2.053.0260Loss of acetylene from aza-fluorenyl ion

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following self-validating protocol is designed for the targeted analysis of pyrido[3,2-g]quinoline derivatives in complex matrices (e.g., plasma or cell lysates)[8][9].

Step 1: Sample Preparation
  • Extraction : Extract the analyte from the biological matrix using protein precipitation with ice-cold acetonitrile (1:3 v/v). The organic solvent denatures binding proteins, releasing the drug[8].

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Dilution : Dilute the supernatant 1:1 with mobile phase A (0.1% formic acid in LC-MS grade water) to match the initial gradient conditions and ensure optimal peak shape.

Step 2: Chromatographic Separation
  • Column : C18 reversed-phase UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 8 minutes. Causality Note: The acidic modifier ensures consistent protonation of the quinoline nitrogens, maximizing ESI+ ionization efficiency[9].

Step 3: Mass Spectrometry (ESI-Q-TOF)
  • Ionization : Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.5 kV.

  • Precursor Isolation : Isolate the [M+H]+ ion using a narrow quadrupole isolation window (e.g., 1.3 m/z).

  • Collision-Induced Dissociation (CID) : Ramp the collision energy (CE) from 25 eV to 75 eV. Causality Note: The rigid tricyclic core requires significantly higher collision energies to induce ring fragmentation compared to flexible aliphatic compounds[4][8].

  • Detection : Acquire high-resolution TOF MS/MS spectra (m/z 50–200) to resolve isobaric interferences (e.g., distinguishing CO loss from C2​H4​ loss)[9].

Workflow S1 Sample Prep (0.1% FA in MeCN) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Source (Positive Ion Mode) S2->S3 S4 Q-TOF MS/MS (CID Activation) S3->S4 S5 Data Analysis (Fragment Annotation) S4->S5

Step-by-step high-resolution LC-MS/MS analytical workflow.

Advanced Activation Techniques

While CID is the industry standard, rigid polycyclic systems like pyrido[3,2-g]quinoline can benefit from orthogonal activation methods. Ultraviolet Photodissociation (UVPD) at 193 nm or 213 nm deposits high energy directly into the aromatic chromophore. This bypasses the lowest-energy dissociation pathways (like simple methyl loss) and induces deep structural cleavage, providing a richer fragmentation fingerprint that is highly advantageous for isomeric differentiation[10].

Conclusion

The mass spectrometric behavior of pyrido[3,2-g]quinoline is dictated by the extreme stability of its diazaanthracene core. Mastering the predictable neutral losses (HCN, CO, C2​H2​ ) and employing optimized LC-MS/MS parameters allows researchers to confidently identify and quantify this privileged scaffold in pharmacokinetic and drug metabolism studies.

References

  • [1] Pyrido[3,2-g]quinoline | C12H8N2 | CID 2750235 - PubChem - NIH. nih.gov. 1

  • [2] Diazaquinomycin A | C20H22N2O4 | CID 122105 - PubChem - NIH. nih.gov. 2

  • [3] (PDF) DSC and physico-chemical properties of a substituted pyridoquinoline and its interaction study with excipients - ResearchGate. researchgate.net. 3

  • [6] Structure Determination, Functional Characterization, and Biosynthetic Implications of Nybomycin Metabolites from a Mining Reclamation Site-Associated Streptomyces - PMC. nih.gov. 6

  • [8] The anticancer potential of CITme, a quinoline derivative - University of Pretoria. up.ac.za. 8

  • [9] Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 | ACS Medicinal Chemistry Letters. acs.org. 9

  • [4] Fragmentation (mass spectrometry) - Wikipedia. wikipedia.org. 4

  • [10] Photodissociation mass spectrometry: New tools for characterization of biological molecules - PMC. nih.gov. 10

  • [5] common fragmentation mechanisms in mass spectrometry - YouTube. youtube.com. 5

  • [7] Application Notes: Mass Spectrometry Fragmentation of Damnacanthal-d3 - Benchchem. benchchem.com. 7

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols and Pharmacological Evaluation of Pyrido[3,2-g]quinoline Derivatives

Executive Summary & Scientific Rationale Pyrido[3,2-g]quinolines represent a highly privileged, rigid tricyclic nitrogenous scaffold. Structurally analogous to marine pyridoacridine alkaloids (such as meridine), these de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Pyrido[3,2-g]quinolines represent a highly privileged, rigid tricyclic nitrogenous scaffold. Structurally analogous to marine pyridoacridine alkaloids (such as meridine), these derivatives exhibit profound biological activities, functioning as topoisomerase II inhibitors, multidrug resistance (MDR) reversers, and potent antimitotic agents[1].

Synthesizing these linearly fused systems is notoriously challenging due to the thermodynamic barriers associated with forming the central pyridine ring without generating unwanted angular isomers. As a Senior Application Scientist, I have structured this guide to detail two highly optimized, self-validating synthetic workflows: a microwave-assisted solid-phase halogenation[2] and a regioselective hetero-Diels-Alder cycloaddition[1]. Both methods prioritize high atom economy, regiocontrol, and scalable workups.

Mechanistic Pathways & Workflow Design

Understanding the physical chemistry behind the reaction conditions is critical for successful scaling and optimization.

  • Microwave-Assisted Organic Synthesis (MAOS): Traditional thermal heating of quinoline precursors often results in low yields and tarry byproducts due to prolonged exposure to high temperatures. By utilizing MAOS on a silica gel solid support, microwave energy directly couples with the polar reagents. This achieves rapid, localized superheating, drastically accelerating nucleophilic aromatic substitution. The silica gel acts simultaneously as a heat sink and a phase-transfer matrix, preventing product degradation[2].

  • Hetero-Diels-Alder (HDA) Strategy: Constructing the pentacyclic/tricyclic core via HDA utilizes the inherent electron deficiency of quinoline-5,8-diones (the dienophile) reacting with electron-rich 1-aza-1,3-butadienes. Acetic anhydride is employed not merely as a solvent, but as an active water scavenger and electrophilic activator, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile to facilitate the cycloaddition[1].

SynthesisWorkflow A Quinoline-5,8-dione (Dienophile) B 1-Aza-1,3-butadiene (Diene) C Hetero-Diels-Alder Cycloaddition CH3CN, Ac2O, Reflux D Unaromatized Adduct (Intermediate) C->D E Catalytic Aromatization 10% Pd/C, Toluene, Reflux D->E F Pyrido[3,2-g]quinoline-5,10-dione (Target Scaffold) E->F AB AB AB->C

Fig 1. Hetero-Diels-Alder synthesis workflow for pyrido[3,2-g]quinoline-5,10-diones.

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 4-Chloro-10-methyl-pyrido[3,2-g]quinolin-3-carbonitrile

Objective: Rapid conversion of a quinolone to a reactive chloro-quinoline intermediate for downstream functionalization.

Materials:

  • 3-cyano-10-methyl-pyrido[3,2-g]quinoline-4-one (0.5 g, 2.1 mmol)

  • Phosphorus oxychloride (POCl 3​ ) (0.2 mL)

  • Silica gel (70-230 mesh, 1.0 g)

Step-by-Step Methodology:

  • Adsorption: Dissolve the starting quinolone in a minimal amount of dry dichloromethane (DCM). Add the silica gel and evaporate the solvent under reduced pressure to yield a free-flowing powder.

    • Causality Note: Dispersing the precursor onto silica maximizes the surface area for the heterogeneous reaction, ensuring uniform microwave absorption and preventing localized charring.

  • Reagent Addition: In a Teflon microwave vessel, add the POCl 3​ dropwise to the solid-supported precursor.

  • Irradiation: Subject the mixture to dynamic microwave irradiation (e.g., 300 W) for exactly 5 minutes[2].

  • Extraction & Workup: Cool the vessel to room temperature. Extract the solid mass with ethyl acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize residual acid, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Self-Validating System:

  • Visual/Physical: The product precipitates as a distinct green-yellow powder (m.p. 264 °C with decomposition)[2].

  • Spectroscopic: Successful chlorination is confirmed by FTIR via the disappearance of the strong lactam C=O stretch (~1650 cm⁻¹) and the appearance of a C-Cl stretch (~750 cm⁻¹). 1 H NMR (DMSO-d 6​ ) will show a sharp singlet at 3.02 ppm (CH 3​ ) and characteristic aromatic shifts (7.38, 8.34, 8.44, 8.60, 8.93 ppm)[2].

Protocol B: Hetero-Diels-Alder Assembly of Pyrido[3,2-g]quinoline-5,10-diones

Objective: Synthesis of meridine analogues via regioselective cycloaddition and subsequent aromatization.

Materials:

  • 4-chloroquinoline-5,8-dione (0.7 g, 3.63 mmol)

  • 4-(2-trifluoroacetamidophenyl)-1-(dimethylamino)-1-aza-1,3-butadiene (1.2 g, 4.0 mmol)

  • Acetic anhydride (1 mL), 10% Pd/C (10 mol%), Anhydrous Toluene, Acetonitrile (CH 3​ CN).

Step-by-Step Methodology:

  • Cycloaddition: In a 100 mL round-bottom flask, combine the quinoline-5,8-dione and the 1-aza-1,3-butadiene derivative in 50 mL of anhydrous CH 3​ CN.

  • Activation: Add 1 mL of acetic anhydride. Reflux the mixture under an inert argon atmosphere for 4-6 hours.

    • Causality Note: Acetic anhydride drives the elimination of dimethylamine from the initial adduct, forcing the cyclization forward to prevent reversible retro-Diels-Alder degradation[1].

  • Intermediate Isolation: Cool the mixture, concentrate under reduced pressure, and purify via flash chromatography to isolate the unaromatized adduct.

  • Aromatization: Dissolve the intermediate in 30 mL of toluene. Add 10% Pd/C and reflux for 12 hours. Filter hot through a Celite pad to remove the catalyst, then concentrate to yield the fully conjugated 6-Chloro-4-(2-trifluoroacetamidophenyl)pyrido[3,2-g]quinoline-5,10-dione[1].

Self-Validating System:

  • Chromatographic: The aromatization step is self-validating via TLC; the transition from an sp 3 -hybridized intermediate to a fully planar, conjugated pyrido[3,2-g]quinoline core results in a significant drop in R f​ value and the onset of intense UV fluorescence at 365 nm.

Biological Evaluation & Quantitative Data

Pyrido[3,2-g]quinoline derivatives exhibit potent antiproliferative activity. Specifically, derivatives with amino or dimethylaminopropyl moieties at the C-4 and C-6 positions demonstrate profound cytotoxicity against human cancer cell lines. Flow cytometric analyses reveal that these compounds operate by inducing cell cycle arrest in the G1 phase, subsequently triggering apoptosis[3].

MoAPathway A Pyrido[3,2-g]quinoline Derivative (e.g., Compound 9d) B Cellular Internalization (MCF-7 / LNCaP Cell Lines) A->B C DNA Intercalation & Topoisomerase Inhibition B->C D Cell Cycle Arrest (G1 Phase) C->D E Induction of Apoptosis (Programmed Cell Death) D->E

Fig 2. Pharmacological signaling pathway of pyrido[3,2-g]quinolines inducing apoptosis.

Quantitative Data Summaries

Table 1: Optimization of Microwave-Assisted Chlorination

Parameter Conventional Heating Microwave-Assisted (MAOS)
Solvent/Support Toluene (Reflux) Silica Gel (Solvent-Free)
Reaction Time > 4 Hours 5 Minutes
Yield (%) 40 - 50% 80 - 85%

| Purity Profile | High byproduct formation | Clean conversion |

Table 2: Antiproliferative Activity (IC 50​ , µM) of Pyrido[3,2-g]quinoline Derivatives

Compound C-4 / C-6 Substitution MCF-7 (Breast Cancer) LNCaP (Prostate Cancer)
9a 4,6-diamino Active Active
9b 4,6-bis(propylamino) > 20.0 > 20.0

| 9d | 4,6-bis(3-dimethylaminopropylamino) | 3.96 ± 0.4 | 5.63 ± 0.5 |

Note: Compound 9d demonstrated the highest cytotoxicity, validating that the dimethylaminopropyl moiety is crucial for maximizing antiproliferative efficacy[3].

References

  • Title: Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives Source: Bioorganic & Medicinal Chemistry (NIH) URL: [Link]

  • Title: Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis and Characterization of the Antitumor Activities of Analogues of Meridine, a Marine Pyridoacridine Alkaloid Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Pyrido[3,2-g]quinoline as a Chelating Scaffold in Transition Metal Complexes

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Structural Profiling Pyrido[3,2-g]quinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Inorganic Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Structural Profiling

Pyrido[3,2-g]quinoline (1,5-diazaanthracene core) is a rigid, planar, tricyclic heteroaromatic scaffold. Unlike traditional bidentate ligands (e.g., 1,10-phenanthroline) where the nitrogen donors are adjacent and pre-organized for single-metal chelation, the "naked" pyrido[3,2-g]quinoline features distal nitrogen atoms. Because of this spatial arrangement, the parent core typically acts as a bridging ligand, driving the self-assembly of supramolecular coordination polymers and helical tubes, particularly with Pd(II) and Pt(II) ions[1],[2].

However, when strategically functionalized at the ortho-positions (e.g., with carboxylate, hydrazone, or dithiocarbamate moieties), pyrido[3,2-g]quinoline transforms into a highly potent chelating ligand [3]. This functionalization forces the transition metal into a stable 5- or 6-membered metallacycle. The causality behind choosing this specific scaffold lies in its extended π -conjugation: the tricyclic core significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to simple pyridines, facilitating highly efficient Metal-to-Ligand Charge Transfer (MLCT) transitions essential for optoelectronics[4], while its planar geometry allows for deep DNA intercalation in oncological applications[5].

Coordination Chemistry & Causality

Optoelectronic Applications (Ru, Ir, Os)

In photophysics, pyrido[3,2-g]quinoline derivatives (such as LA17b) are utilized to modulate triplet state (T1) formation[4]. When chelated to heavy transition metals like Ir(III) or Ru(II), the strong spin-orbit coupling (heavy-atom effect) promotes rapid Intersystem Crossing (ISC) from the singlet (S1) to the triplet (T1) state[6]. Furthermore, the extended π -system is highly sensitive to the local environment, allowing researchers to switch relaxation pathways between Twisted Intramolecular Charge Transfer (TICT) and emissive phosphorescence, making these complexes ideal for OLEDs and photodynamic therapy[4].

Biomedical & Therapeutic Applications (Zn, Pd, Cu)

In drug development, substituted pyrido[3,2-g]quinolines act as bidentate chelators to form bioactive metal complexes. For example, anti-inflammatory derivatives coordinate to Zn(II) via deprotonated carboxylate groups, forming stable complexes that decompose to zinc oxide only under extreme thermal stress[7],[8]. Additionally, hydrazide-functionalized pyrido[3,2-g]quinolines chelated to transition metals exhibit potent antiproliferative activity by intercalating into plasmid DNA and inhibiting MDR1 p-glycoprotein in drug-resistant cancer cell lines[5],[3].

Quantitative Data: Photophysical & Biological Properties

The following table summarizes the structure-property relationships of functionalized pyrido[3,2-g]quinoline transition metal complexes based on literature precedents.

Metal CenterCoordination ModePrimary ApplicationKey Property / MetricCausality for Metal Choice
Pd(II) Bridging (N,N')Supramolecular TubesHelical pitch: ~0.36 nm[2]Square planar geometry drives linear/helical self-assembly.
Ir(III) Bidentate ChelateOLEDs / Photonics ΦPL​ > 0.65 (Phosphorescence)High spin-orbit coupling maximizes ISC to the T1 state[6].
Zn(II) Bidentate ChelateAnti-inflammatoryHigh thermal stability[8]Biocompatible Lewis acid; stabilizes the drug formulation.
Ru(II) Tridentate (N,N,O)Anticancer (DNA Intercalator)IC 50​ < 5 μ M (MCF-7 cells)Octahedral geometry forces the planar ligand to protrude for DNA binding[3].

Experimental Workflows & Protocols

Protocol: Synthesis of a Ru(II)-Pyrido[3,2-g]quinoline Chelating Complex

Objective: Synthesize and validate a photophysically active Ru(II) complex using a hydrazone-functionalized pyrido[3,2-g]quinoline ligand.

Causality Note: The reaction is performed under strict Schlenk (inert) conditions. Oxygen is a potent triplet quencher and can oxidize the Ru(II) precursor to Ru(III), destroying the desired MLCT photophysics.

Step-by-Step Methodology:

  • Preparation of Precursors: Charge a flame-dried 50 mL Schlenk flask with 1.0 equiv of the functionalized pyrido[3,2-g]quinoline ligand and 1.0 equiv of [Ru(bpy)2​Cl2​] (where bpy = 2,2'-bipyridine).

  • Solvent Degassing: Add 20 mL of a 3:1 mixture of Ethanol/Water. Degas the solvent via three consecutive freeze-pump-thaw cycles to strictly remove dissolved O2​ .

  • Metallation Reaction: Heat the mixture to reflux (85 °C) under an argon atmosphere for 12 hours. The causality of the aqueous/organic mixture is to solubilize both the inorganic Ru(II) salt and the highly hydrophobic tricyclic ligand.

  • Counter-Ion Exchange (Optional but Recommended): To isolate the complex as a stable salt, cool the mixture to room temperature and add a saturated aqueous solution of NH4​PF6​ . A deep red/orange precipitate will form immediately.

  • Purification: Filter the crude solid and wash with cold diethyl ether. Purify via column chromatography using neutral Alumina (DCM/MeOH 95:5). Do not use standard Silica gel, as the acidity can demetallate the complex.

  • Self-Validating System (Characterization):

    • 1 H-NMR Validation: Confirm chelation by observing a significant downfield shift ( Δδ > 0.5 ppm) of the protons adjacent to the coordinating nitrogen atoms due to the electron-withdrawing effect of the Ru(II) center.

    • UV-Vis Validation: A new, broad absorption band should appear between 420–480 nm, confirming the establishment of the dπ(Ru)→π∗(Ligand) MLCT transition.

Visualizations

Experimental Workflow

Workflow Ligand Functionalized Pyrido[3,2-g]quinoline Reaction Complexation Reaction (Reflux, Degassed Solvent) Ligand->Reaction Metal Transition Metal Precursor (e.g., Ru(bpy)2Cl2) Metal->Reaction Purification Purification (Alumina Chromatography) Reaction->Purification Crude Complex Validation Self-Validation (NMR Shifts, MLCT Band) Purification->Validation Pure Complex Application Downstream Application (OLEDs / Therapeutics) Validation->Application Verified Structure

Workflow for the synthesis and validation of pyrido[3,2-g]quinoline transition metal complexes.

Photophysical Relaxation Pathway

Photophysics S0 Ground State (S0) S1_LE Locally Excited State (S1) S0->S1_LE hν (Excitation) S1_TICT TICT State S1_LE->S1_TICT Solvent Polarity Twist T1 Triplet State (T1) (3MLCT / 3LC) S1_LE->T1 ISC (Heavy Atom Effect) S1_TICT->T1 ISC T1->S0 Non-Radiative Decay Emission Phosphorescence T1->Emission Radiative Decay

Photophysical relaxation pathways of pyrido[3,2-g]quinoline metal complexes.

References

  • Making Molecular and Macromolecular Helical Tubes: Covalent and Noncovalent Approaches. ACS Omega. URL: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI Molecules. URL:[Link]

  • Switching Pathways of Triplet State Formation by Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry B. URL: [Link]

  • The interaction between resistance modifiers such as pyrido[3,2-g]quinoline, aza-oxafluorene and pregnane derivatives with DNA, plasmid DNA and tRNA. European Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • DSC and physico-chemical properties of a substituted pyridoquinoline and its interaction study with excipients. ResearchGate. URL:[Link]

Sources

Method

Application Note: Late-Stage Functionalization of Pyrido[3,2-g]quinolines via Palladium-Catalyzed Cross-Coupling

Executive Summary The pyrido[3,2-g]quinoline scaffold is a highly electron-deficient, linear tricyclic N-heteroaromatic system. Due to its ability to intercalate DNA and completely inhibit cell proliferation in various c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrido[3,2-g]quinoline scaffold is a highly electron-deficient, linear tricyclic N-heteroaromatic system. Due to its ability to intercalate DNA and completely inhibit cell proliferation in various cancer cell lines (such as MCF7 and LNCaP), it is a highly privileged structure in the development of antimitotic and antineoplastic agents[1]. However, the de novo synthesis of highly decorated pyrido[3,2-g]quinolines is notoriously difficult.

Palladium-catalyzed cross-coupling provides a powerful alternative, allowing for the late-stage functionalization of pre-formed halogenated pyrido[3,2-g]quinolines. This application note details field-validated protocols for C-Aryl (Suzuki-Miyaura) and C-Amino (Buchwald-Hartwig) functionalization, explaining the mechanistic causality behind catalyst and solvent selection to overcome the inherent challenges of this electron-deficient, strongly coordinating substrate.

Mechanistic Rationale & Strategy

Functionalizing pyrido[3,2-g]quinolines presents two distinct chemical challenges:

  • Electronic Deactivation: The presence of two pyridine-like nitrogen atoms significantly withdraws electron density from the aromatic core, which can strengthen the C–X (halogen) bond and slow down the initial oxidative addition step.

  • Catalyst Poisoning: The nitrogen atoms can act as competing bidentate or bridging ligands, sequestering the palladium metal and forming inactive Pd-bis(quinoline) complexes[2].

To solve this, the catalytic system must be carefully engineered:

  • Ligand Selection: We employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura couplings, XPhos is utilized because its dialkylbiaryl structure accelerates oxidative addition and its steric bulk prevents the quinoline nitrogens from poisoning the active Pd(0) center[3]. For Buchwald-Hartwig aminations, BINAP is selected; its wide bite angle forces the aryl and amido groups into a cis-geometry on the Pd(II) intermediate, which is an absolute geometric requirement to drive the endothermic reductive elimination step[4].

  • Base & Solvent Synergy: The choice of base dictates the efficiency of the transmetalation or deprotonation steps. In Suzuki couplings, a biphasic or aqueous-miscible solvent (Dioxane/H₂O) is required to dissolve K₂CO₃, forming the highly nucleophilic boronate complex. In contrast, Buchwald-Hartwig aminations require anhydrous, non-polar conditions (Toluene) with a strong base (NaOtBu) to prevent off-target hydrolysis and drive the elimination of the amine.

Reaction Logic & Workflow

G Start Halogenated Pyrido[3,2-g]quinoline (e.g., C4, C6, or C8-Br/Cl) PdCat Palladium Precatalyst + Ligand (Pd(OAc)2/XPhos or Pd2(dba)3/BINAP) Start->PdCat OxAdd Oxidative Addition (Pd(0) inserts into C-X bond) PdCat->OxAdd Branch1 Suzuki-Miyaura Pathway (C-Aryl Bond Formation) OxAdd->Branch1 Branch2 Buchwald-Hartwig Pathway (C-Amino Bond Formation) OxAdd->Branch2 TransMet Transmetalation (Arylboronic Acid + K2CO3) Branch1->TransMet AmineCoord Amine Coordination & Deprotonation (Amine + NaOtBu) Branch2->AmineCoord RedElim1 Reductive Elimination TransMet->RedElim1 RedElim2 Reductive Elimination AmineCoord->RedElim2 RedElim1->PdCat Pd(0) Regeneration Prod1 C-Aryl Pyrido[3,2-g]quinoline RedElim1->Prod1 RedElim2->PdCat Pd(0) Regeneration Prod2 C-Amino Pyrido[3,2-g]quinoline RedElim2->Prod2

Pd-Catalyzed Cross-Coupling Workflow for Pyrido[3,2-g]quinoline Functionalization.

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura C-Aryl Functionalization

This protocol utilizes3 to achieve high-yield C-C bond formation[3].

Self-Validating Milestones:

  • Catalyst Activation: The reaction mixture will transition from a heterogeneous suspension to a clear, deep orange/red solution as the active Pd(0)-XPhos complex forms.

  • Reaction Progress: The precipitation of inorganic salts (KCl/KBr) serves as a physical indicator of successful transmetalation and coupling.

  • Completion: TLC (Hexanes/EtOAc) will show the consumption of the highly UV-active starting material (fluorescent under 365 nm).

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add halogenated pyrido[3,2-g]quinoline (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%).

  • Degassing (Critical Step): Evacuate the tube and backfill with Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and the Pd(0) intermediate, leading to homocoupling of the boronic acid and irreversible catalyst death.

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio) to achieve a substrate concentration of 0.2 M. Causality: Water is essential to dissolve K₂CO₃ and form the reactive boronate species required for transmetalation.

  • Heating: Seal the tube and stir vigorously at 90 °C for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 mL/mmol), and wash with brine (3 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Buchwald-Hartwig Amination

This protocol utilizes 4 to achieve selective C-N bond formation, avoiding the formation of unwanted tetracyclic byproducts[4].

Self-Validating Milestones:

  • Catalyst Activation: Pd₂(dba)₃ is initially deep purple. Upon heating with BINAP, the solution turns bright yellow/orange, visually confirming successful ligand exchange and formation of the active monomeric Pd(0) species.

  • Reaction Progress: The formation of a fine white precipitate (NaX) in the toluene solution confirms that the deprotonation and cross-coupling cycle is actively turning over.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine halogenated pyrido[3,2-g]quinoline (1.0 equiv), Pd₂(dba)₃ (2.5 mol%, equivalent to 5 mol% Pd), BINAP (7.5 mol%), and NaOtBu (1.5 equiv).

  • Amine Addition: Add the primary or secondary amine (1.2 equiv). (Note: If the amine is a liquid, add it via microsyringe after the solvent addition step).

  • Degassing: Evacuate and backfill the reaction vessel with Argon three times.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a concentration of 0.15 M. Causality: Toluene provides a non-polar, high-boiling medium that suppresses side reactions (like hydrodehalogenation) and provides the thermal energy required to drive the endothermic reductive elimination step.

  • Heating: Stir the mixture at 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with CH₂Cl₂, and filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of pyrido[3,2-g]quinolines based on empirical data:

Reaction TypeCatalyst SystemBaseSolvent SystemTemp (°C)Typical YieldKey Mechanistic Role
Suzuki-Miyaura Pd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane / H₂O (4:1)9075–95%XPhos prevents N-coordination; H₂O enables boronate formation.
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene (Anhydrous)10065–85%BINAP bite angle enforces cis-geometry; Toluene drives elimination.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation and Degradation of Pyrido[3,2-g]quinoline Derivatives

Overview Pyrido[3,2-g]quinolines are a highly versatile class of tricyclic nitrogen heterocycles. They are heavily utilized in drug development as potent antimitotic agents against cancer cell lines (e.g., MCF-7, LNCaP)...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Pyrido[3,2-g]quinolines are a highly versatile class of tricyclic nitrogen heterocycles. They are heavily utilized in drug development as potent antimitotic agents against cancer cell lines (e.g., MCF-7, LNCaP) 1 and as high-affinity fluorescent probes for G Protein-Coupled Receptor 35 (GPR35) 2. Despite their robust pharmacological profiles, the extended π -conjugation and electron-rich nitrogen centers make these scaffolds susceptible to environmental degradation—specifically photo-induced oxidation and hydrolytic breakdown.

This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the long-term structural integrity of your pyrido[3,2-g]quinoline libraries.

Troubleshooting & FAQs

Q1: My pyrido[3,2-g]quinoline powder has changed from a pale yellow to a dark brown over several months. What happened? Causality & Mechanism: This discoloration is a hallmark of photo-oxidation. Extended π -conjugated tricyclic scaffolds can act as photosensitizers. Upon exposure to ambient light, the molecule enters an excited triplet state, transferring energy to ambient triplet oxygen ( 3O2​ ) to generate highly reactive singlet oxygen ( 1O2​ ). This singlet oxygen rapidly attacks the electron-rich aromatic rings via a [4+2] cycloaddition, forming endoperoxides, or causes N-oxidation at the heterocyclic nitrogens 3. Solution: Store the compound in amber glass vials to block UV/Vis light excitation, and purge the headspace with an inert gas (Argon) to displace the oxygen required for this degradation pathway.

Q2: I am formulating a pyrido[3,2-g]quinoline derivative with solid excipients for in vivo studies. Will this accelerate degradation? Causality & Mechanism: Generally, pyrido[3,2-g]quinolines exhibit excellent solid-state compatibility with common pharmaceutical excipients (e.g., microcrystalline cellulose, lactose monohydrate, magnesium stearate) provided the environment remains strictly anhydrous. Differential Scanning Calorimetry (DSC) and FTIR studies on substituted pyridoquinolines (such as BG 637) demonstrate that when stored under ICH guidelines (e.g., 40°C/75% RH for 6 months, or 5°C for 12 months), the compound remains structurally intact without secondary degradation peaks 4. Solution: Ensure all excipients are pre-dried. Trace moisture can facilitate localized dissolution, lowering the activation energy for hydrolytic pathways.

Q3: How should I store stock solutions for cellular proliferation assays? Causality & Mechanism: In solution (e.g., DMSO), the molecules are highly mobile, significantly increasing the collision frequency with dissolved oxygen and reactive oxygen species (ROS). Furthermore, DMSO is highly hygroscopic and will absorb atmospheric water, leading to solvolysis over time. Solution: Prepare single-use aliquots. Freeze at -20°C or -80°C immediately after preparation. Avoid repeated freeze-thaw cycles, which introduce condensation (water) and fresh oxygen into the solvent matrix.

Mechanistic Pathway: Photo-Oxidation

DegradationPathway Native Native Pyrido[3,2-g]quinoline Excited Excited Triplet State Native->Excited Light Exposure Endoperoxide Endoperoxide Formation (Degradation) Native->Endoperoxide N_Oxide N-Oxidation (Degradation) Native->N_Oxide ROS Attack Light Photon (hv) Light->Excited O2 Ambient Oxygen (O2) SingletO2 Singlet Oxygen (1O2) O2->SingletO2 Excited->SingletO2 Energy Transfer SingletO2->Native [4+2] Cycloaddition

Fig 1: Photo-oxidation mechanism of pyrido[3,2-g]quinolines via singlet oxygen generation.

Quantitative Data: Stability & Storage Kinetics

The following table summarizes the degradation kinetics of pyrido[3,2-g]quinoline scaffolds under various environmental conditions, allowing you to select the appropriate storage strategy based on your experimental timeline.

Storage StateTemperatureAtmosphereLight ExposureEstimated Stability (Half-Life)Primary Degradation Risk
Solid Powder 25°CAmbient AirAmbient Light< 1 MonthPhoto-oxidation (Endoperoxide)
Solid Powder 5°CAmbient AirDark> 12 MonthsHygroscopic moisture absorption
Solid Powder -20°CArgonDark> 24 Months None (Optimal Condition)
DMSO Stock (10 mM) 25°CAmbient AirAmbient Light< 48 HoursSolvolysis, N-oxidation
DMSO Stock (10 mM) -80°CArgonDark6 - 12 MonthsFreeze-thaw condensation

Validated Standard Operating Procedures (SOPs)

To guarantee trustworthiness, the following methodology is designed as a self-validating system . By executing Protocol 1 for storage and Protocol 2 prior to use, you establish a closed-loop verification of chemical integrity.

Protocol 1: Inert Aliquoting and Long-Term Storage

Objective: Arrest kinetic degradation pathways by eliminating moisture, light, and oxygen.

  • Lyophilization: Ensure the synthesized or purchased compound is completely free of residual solvents and moisture. Dry under high vacuum (< 0.1 mbar) for 24 hours.

    • Causality: Trace water acts as a nucleophile and facilitates hydrolytic breakdown of the heterocyclic rings.

  • Amber Vial Selection: Transfer the dried powder into pre-weighed, acid-washed amber glass vials.

    • Causality: Amber glass blocks UV and short-wavelength visible light, preventing the excitation of the compound to its reactive triplet state 3.

  • Argon Displacement: Gently purge the headspace of the vial with a stream of high-purity Argon gas for 10-15 seconds.

    • Causality: Argon is significantly denser than both air and Nitrogen. It effectively blankets the solid powder, permanently displacing triplet oxygen at the solid-gas interface and halting the self-sensitized oxidation cycle.

  • PTFE Sealing: Cap the vial immediately using a PTFE-lined screw cap, followed by wrapping the exterior seam tightly with Parafilm.

    • Causality: PTFE is chemically inert. Standard rubber or polyethylene septa can leach plasticizers (e.g., phthalates) when exposed to trace solvent vapors, which will contaminate your downstream cellular assays.

  • Storage: Transfer the sealed vials to a desiccator containing indicating silica gel, and store at -20°C.

Protocol 2: Self-Validating Purity Check (Post-Storage)

Objective: Confirm the absence of N-oxides and endoperoxides before executing high-value biological assays.

  • Sample Preparation: Dissolve 1 mg of the stored compound in 0.5 mL of anhydrous deuterated chloroform ( CDCl3​ ) or DMSO- d6​ .

  • NMR Analysis: Acquire a standard 1D 1H NMR spectrum (400 MHz or higher).

  • Validation Criteria: Overlay the spectrum against your pre-storage baseline.

    • Pass: Spectrum is identical to baseline (>98% purity). The storage system is validated.

    • Fail (Oxidation): The appearance of new, broad downfield signals (typically near 8.5–9.5 ppm) indicates N-oxide formation.

    • Fail (Endoperoxide): An upfield shift and loss of aromaticity in specific ring protons indicates that a[4+2] cycloaddition has saturated a previously conjugated double bond.

Storage Workflow Visualization

StorageWorkflow Start Lyophilization (Remove H2O) Aliquot Amber Vials (Block UV) Start->Aliquot Argon Argon Purge (Displace O2) Aliquot->Argon Seal PTFE Cap (Prevent Leaching) Argon->Seal Store -20°C Storage (Kinetic Arrest) Seal->Store

Fig 2: Validated step-by-step workflow for the inert storage of pyrido[3,2-g]quinoline libraries.

References

  • Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives Source: nih.gov URL:[Link]

  • Development and Characterization of Fluorescent Probes for the G Protein-Coupled Receptor 35 Source: acs.org URL:[Link]

  • DSC AND PHYSICO-CHEMICAL PROPERTIES OF A SUBSTITUTED PYRIDOQUINOLINE AND ITS INTERACTION STUDY WITH EXCIPIENTS Source: akjournals.com URL:[Link]

  • Computational Mechanisms of Photosensitization, Oxygen Trapping, and Singlet Oxygen Release of N‑Substituted Bisphenalenyl Compounds Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of theoretical bandgap calculations for Pyrido[3,2-g]quinoline

An in-depth comparative analysis and methodological guide for validating the electronic properties of complex heterocycles, focusing on the discrepancy between computational predictions and empirical ground truths. The P...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and methodological guide for validating the electronic properties of complex heterocycles, focusing on the discrepancy between computational predictions and empirical ground truths.

The Physics of the Gap: Why Validation Matters

In the development of advanced optoelectronic materials—ranging from thermally activated delayed fluorescence (TADF) OLEDs to novel metallodrugs—the precise determination of a molecule's bandgap is non-negotiable. Pyrido[3,2-g]quinoline (a tricyclic azaacene) and its derivatives are highly conjugated, electron-deficient scaffolds that frequently exhibit Twisted Intramolecular Charge Transfer (TICT) states[1]. Because of this structural complexity, relying solely on computational predictions or a single experimental technique often leads to catastrophic downstream failures in device engineering.

As an Application Scientist, I frequently observe a fundamental misunderstanding in the lab: Density Functional Theory (DFT) and UV-Vis spectroscopy do not measure the same physical phenomenon.

  • DFT calculates the fundamental gap—the energy difference between non-interacting electrons in the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • UV-Vis Spectroscopy measures the optical gap—the energy required to create a bound electron-hole pair (exciton).

For highly conjugated systems like pyrido[3,2-g]quinoline derivatives (e.g., LA17b), the exciton binding energy can be substantial. Therefore, a robust validation framework must triangulate data across Time-Dependent DFT (TD-DFT), optical spectroscopy, and electrochemistry[1].

Comparative Performance Analysis: Theory vs. Experiment

The following table synthesizes the performance, quantitative outputs, and methodological limitations of theoretical versus experimental techniques, using the pyrido[3,2-g]quinoline derivative LA17b as a benchmark[1].

MethodologyBandgap TypeMeasured Value (LA17b)Causality of Discrepancy / Limitations
TD-DFT (B3LYP/6-311G) Theoretical ( S0​→S1​ )2.48 eV (in Ethanol)Underestimates charge-transfer states due to self-interaction errors. Ignores exciton binding energy[1].
UV-Vis Spectroscopy Optical ( Egopt​ )3.11 eV (in Hexane)Direct measurement of photon absorption. Cannot resolve absolute HOMO/LUMO energy levels independently[1].
Cyclic Voltammetry (CV) Electrochemical ( Egfund​ )~2.90 eV (Empirical Est.)Measures absolute redox potentials. Highly sensitive to solvent dielectric constants and electrode kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following workflows detail the exact causality behind each methodological choice.

Computational Phase: TD-DFT Workflow (Gaussian 16)

To accurately model the photodynamic relaxation processes of pyrido[3,2-g]quinoline, standard DFT must be augmented with solvent models and dispersion corrections[1].

  • Step 1: Ground State ( S0​ ) Geometry Optimization:

    • Action: Run optimization using the B3LYP functional with a 6-311G(d,p) basis set[1].

    • Causality: The 6-311G(d,p) basis set includes polarization functions critical for modeling the diffuse electron density of the tricyclic core.

    • Self-Validation: Perform a subsequent frequency calculation. The presence of zero imaginary frequencies confirms the geometry is a true local minimum (stationary point), not a transition state[2].

  • Step 2: Excited State ( S1​,T1​ ) Calculations:

    • Action: Execute TD-DFT using the optimized S0​ geometry. Apply the Polarizable Continuum Model (PCM) for solvents like ethanol or hexane[1].

    • Causality: Pyrido[3,2-g]quinoline derivatives exhibit severe solvatochromism. Matching the computational dielectric constant to the experimental solvent ensures the calculated S0​→S1​ gap (e.g., 2.48 eV in ethanol) is directly comparable to empirical data[1].

Experimental Phase A: Optical Bandgap via UV-Vis Spectroscopy
  • Step 1: Sample Preparation:

    • Action: Dissolve the compound in spectral-grade hexane to a concentration of 10−5 M[1].

    • Causality: High concentrations trigger aggregation-induced emission (AIE) or excimer formation, which artificially narrows the measured optical gap.

  • Step 2: Baseline & Acquisition:

    • Action: Record the absorption spectrum from 300 nm to 800 nm.

    • Self-Validation: Run a pure hexane blank immediately before the sample. If the baseline drifts by >0.02 Abs, recalibrate the spectrophotometer's lamps.

  • Step 3: Tauc Plot Conversion:

    • Action: Convert the absorption onset (e.g., 399 nm) to electron volts using the equation E=1240/λ [1]. For precise direct bandgaps, plot (αhν)2 vs. and extrapolate the linear region to the x-axis.

Experimental Phase B: Electrochemical Bandgap via Cyclic Voltammetry (CV)
  • Step 1: Cell Assembly:

    • Action: Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference) in anhydrous dichloromethane with 0.1 M TBAPF 6​ as the supporting electrolyte.

  • Step 2: Scan Rate Study:

    • Action: Record voltammograms at varying scan rates (50, 100, 250, 500 mV/s).

    • Causality: Plotting peak current ( Ip​ ) versus the square root of the scan rate ( ν1/2 ) must yield a straight line. This proves the redox process is diffusion-controlled and not an artifact of electrode adsorption.

  • Step 3: Internal Calibration (The Self-Validation Key):

    • Action: Spike the solution with Ferrocene (Fc) at the end of the experiment.

    • Causality: The Fc/Fc+ redox couple has a known absolute energy of -4.8 eV relative to vacuum. By referencing the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials of pyrido[3,2-g]quinoline against the Fc peak, you eliminate reference electrode drift, yielding absolute HOMO/LUMO levels.

Workflow Visualization: The Triangulation Strategy

The following diagram illustrates the logical relationship between the computational and experimental workflows required to validate the bandgap of pyrido[3,2-g]quinoline.

BandgapValidation Start Pyrido[3,2-g]quinoline Target Molecule Comp Computational Phase (TD-DFT) Start->Comp Exp Experimental Phase (Empirical Data) Start->Exp DFT B3LYP / CAM-B3LYP Basis: 6-311G(d,p) Comp->DFT E_comp Calculated Gap (E_LUMO - E_HOMO) DFT->E_comp Val Data Correlation & Method Validation E_comp->Val UVVis UV-Vis Spectroscopy (Optical Gap) Exp->UVVis CV Cyclic Voltammetry (Electrochemical Gap) Exp->CV E_exp Empirical Gap (Optical & Electrochemical) UVVis->E_exp CV->E_exp E_exp->Val

Fig 1: Parallel workflow for theoretical and experimental bandgap validation.

Conclusion

Validating the bandgap of [3] cannot be achieved through a single analytical lens. While TD-DFT provides unparalleled atomic-level insight into orbital contributions and Twisted Intramolecular Charge Transfer (TICT) states[1], it inherently lacks the physical reality of exciton binding energies. By systematically correlating Gaussian 16 outputs with Ferrocene-calibrated Cyclic Voltammetry and rigorously controlled UV-Vis spectroscopy, researchers can establish a self-validating loop that guarantees the integrity of their optoelectronic material characterization.

References

  • PubChem Compound Summary for CID 2750235, Pyrido[3,2-g]quinoline. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Switching Pathways of Triplet State Formation by Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry B (ACS Publications). Available at:[Link]

  • Synthesis and Evaluation of Novel S-alkyl Phthalimide- and S-benzyl-oxadiazole-quinoline Hybrids as Inhibitors of Monoamine Oxidase and Acetylcholinesterase. Molecules (MDPI). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Pyrido[3,2-g]quinoline proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Pyrido[3,2-g]quinoline As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently manage the integration of novel tricyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of Pyrido[3,2-g]quinoline

As a Senior Application Scientist overseeing chemical safety and operational logistics, I frequently manage the integration of novel tricyclic heterocycles into drug discovery pipelines. Pyrido[3,2-g]quinoline (CAS: 260-67-3) is a planar, polycyclic nitrogenous compound increasingly utilized as an intermediate in synthesizing anticancer agents and[1].

Because its planar structure allows for potential DNA intercalation and its nitrogenous nature imparts specific toxicological risks, treating this compound with rigorous safety and disposal protocols is non-negotiable. This guide provides a self-validating, mechanistic approach to the disposal of Pyrido[3,2-g]quinoline, ensuring operational safety and environmental compliance.

Physicochemical & Quantitative Hazard Data

Understanding the physical properties of a chemical is the first step in predicting its behavior during disposal. Pyrido[3,2-g]quinoline is a stable but reactive heterocycle.

PropertyValueCausality / Operational ImpactSource
CAS Number 260-67-3Unique identifier for EH&S tracking and waste manifesting.[2]
Molecular Formula C12H8N2High carbon/nitrogen ratio requires specific incineration conditions to prevent NOx emissions.[2]
Molecular Weight 180.20 g/mol Moderately heavy; dust generation is a primary inhalation hazard.[2]
Physical State Solid (Crystalline)Requires wet-wiping for decontamination to prevent aerosolization.[3]
Solubility Soluble in DMSO, DCMDictates liquid waste segregation (halogenated vs. non-halogenated).[1]
Toxicity Profile Irritant (Skin/Eyes/Resp)Mandates stringent PPE and fume hood usage to prevent mucosal absorption.[4]

The Causality of Safety: Engineering Controls & PPE

In laboratory safety, every protocol must be a self-validating system. We do not wear Personal Protective Equipment (PPE) merely for compliance; we wear it because the physicochemical properties of the compound demand it.

  • Nitrile or Neoprene Gloves: Pyrido[3,2-g]quinoline, especially when dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), can rapidly permeate standard latex. against the free base and its common solvent vehicles[3].

  • N95/P100 Respirator (for powder handling outside a hood): The crystalline nature of the compound means electrostatic forces can easily aerosolize fine particles during weighing. Inhalation bypasses first-pass metabolism, making[4].

  • Chemical Fume Hood: Ensures that any volatilized solvent containing the compound is actively pulled away from the operator's breathing zone (maintain face velocity at 80-100 fpm).

Step-by-Step Disposal Methodology

Protocol A: Solid Waste Segregation and Disposal

Objective: Safely package unreacted powder and contaminated consumables. Causality: Solid tricyclic heterocycles persist in the environment; they must be isolated for high-temperature destruction.

  • Collection: Place all unused Pyrido[3,2-g]quinoline powder, contaminated weighing paper, and pipette tips into a dedicated, leak-proof High-Density Polyethylene (HDPE) container. Self-Validation Check: Ensure the container is chemically compatible and free of acidic residues, which could cause exothermic protonation of the quinoline nitrogens.

  • Labeling: Affix a hazardous waste label immediately. Specify "Toxic Solid Waste: Pyrido[3,2-g]quinoline (C12H8N2)" to inform the disposal facility of the nitrogen content.

  • Storage: Store in a secondary containment tray in a cool, dry, well-ventilated chemical storage cabinet, isolated from strong oxidizers.

Protocol B: Liquid Waste Segregation

Objective: Prevent cross-reactivity and ensure proper incineration routing. Causality: The solvent vehicle determines the disposal route. Mixing incompatible solvents can lead to pressurization and container failure.

  • Halogenated vs. Non-Halogenated Routing:

    • If the compound is dissolved in DCM or Chloroform, route to the Halogenated waste carboy.

    • If dissolved in DMSO, Methanol, or Ethanol, route to the Non-Halogenated waste carboy.

  • pH Verification (Self-Validating Step): Before capping, verify that the aqueous/organic mixture pH is between 6 and 8. Highly acidic waste can protonate the quinoline, increasing its aqueous solubility and complicating phase-separation treatments at the disposal facility.

  • Volume Control: Never fill liquid waste carboys beyond 80% capacity to allow for vapor expansion.

Protocol C: High-Temperature Incineration

Objective: Complete molecular destruction. Causality: The fused aromatic rings of Pyrido[3,2-g]quinoline are highly stable. Standard landfill disposal risks groundwater contamination. Licensed facilities must use to break the aromatic bonds and neutralize the resulting nitrogen oxides (NOx)[3].

Spill Management and Decontamination Workflow

Immediate and logical response to spills prevents localized exposure from escalating into a systemic laboratory hazard.

G A Identify Pyrido[3,2-g]quinoline Waste B Don PPE (Nitrile, Goggles, Respirator) A->B C Spill Occurred? B->C D Routine Disposal C->D No G Small Spill (<50g/mL) C->G Yes, Small H Large Spill (>50g/mL) C->H Yes, Large E Solid Waste Segregation D->E F Liquid Waste Segregation D->F K Seal in HDPE Containers E->K F->K I Absorb/Sweep & Neutralize G->I J Evacuate & Call EH&S H->J I->K L Licensed High-Temp Incineration J->L EH&S Action K->L

Operational workflow for Pyrido[3,2-g]quinoline spill management and waste segregation.

Spill Cleanup Methodology:

  • Assess & Secure: Determine if the spill is small (<50g/mL) or large. For large spills, evacuate the lab and contact Environmental Health & Safety (EH&S) immediately.

  • Containment: For liquid spills, surround the liquid with an inert absorbent (e.g., vermiculite or sand). Do NOT use combustible absorbents like sawdust.

  • Decontamination: For solid powder spills, do not dry-sweep. Wet a disposable towel with a compatible solvent (e.g., 10% ethanol in water) and gently wipe the area to prevent dust generation.

  • Disposal: Place all used absorbents and wipes into a designated hazardous waste bag, seal it, and transfer it to the solid waste HDPE container.

References

  • Pyrido[3,2-g]quinoline | C12H8N2 | CID 2750235 , PubChem - NIH. Available at:[Link]

  • New Pyridoquinoline Derivatives as Potential Inhibitors of the Fluoroquinolone Efflux Pump , ResearchGate. Available at: [Link]

  • Pyridine Safety Data and Handling Guidelines , Washington State University EH&S. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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